Atn-161

Integrin Binding Angiogenesis Oncology

ATN-161 is a non-RGD integrin α5β1 antagonist derived from fibronectin's synergy region, with distinct Kd values of 1.0 µM (α5β1) and 0.6 µM (αvβ3). Validated in murine models: synergizes with 5-FU in colorectal liver metastasis (p<0.02 tumor reduction), inhibits TNBC bone metastasis at 1 mg/kg, and blocks spike-induced endothelial activation. Choose ATN-161 for reproducible, mechanism-specific integrin research.

Molecular Formula C23H35N9O8S
Molecular Weight 597.6 g/mol
CAS No. 262438-43-7
Cat. No. B1684015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtn-161
CAS262438-43-7
SynonymsAc- Pro-His-Ser-Cys-Asn-NH2
Ac-PHSCN-NH2
acetyl-prolyl-histidyl-seryl-cysteinyl-asparaginamide
Molecular FormulaC23H35N9O8S
Molecular Weight597.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N
InChIInChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1
InChIKeyMMHDBUJXLOFTLC-WOYTXXSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATN-161 (CAS 262438-43-7): A Non‑RGD α5β1 Integrin Antagonist Peptide for Research and Therapeutic Development


ATN-161 (Ac‑PHSCN‑NH₂) is a 5‑amino‑acid capped peptide (molecular weight ~597.6 g/mol) [1] designed to selectively antagonize the integrin α5β1 receptor . Derived from the synergy region of fibronectin, it is structurally distinct from the classical Arg‑Gly‑Asp (RGD) motif and thus constitutes a non‑RGD based integrin ligand . In biochemical assays, ATN-161 demonstrates binding affinities (Kd) of approximately 1.0 µM for α5β1 and 0.6 µM for αvβ3 .

Why ATN-161 Cannot Be Readily Substituted by Generic RGD Peptides or Anti‑Integrin Antibodies


Substituting ATN-161 with a generic RGD‑based peptide or an alternative α5β1‑targeting agent is scientifically unsound due to fundamental differences in binding mechanism, affinity profile, and functional outcomes. ATN-161 is a non‑RGD ligand that binds integrin α5β1 and αvβ3 with distinct Kd values (1.0 µM and 0.6 µM, respectively) , whereas the widely studied cyclic RGD peptide Cilengitide exhibits sub‑nanomolar to low‑nanomolar affinity for αvβ3 (0.58 nM) and α5β1 (13.2 nM) [1]. These differing binding kinetics and mechanisms of action translate into non‑interchangeable in vivo pharmacodynamic profiles, including ATN‑161's unique U‑shaped dose‑response curve (optimal efficacy at 1–10 mg/kg) [2] and its synergistic, not merely additive, interaction with 5‑fluorouracil in murine metastasis models [3]. Consequently, experimental outcomes cannot be extrapolated from one integrin antagonist to another, and the choice of ATN-161 must be justified by its specific, quantifiable differentiators.

Quantitative Differentiation of ATN-161: A Head‑to‑Head Comparison Against Clinically Relevant Integrin Antagonists


Non‑RGD Binding Profile and Dual Integrin Affinity: ATN-161 vs. Cilengitide

ATN-161 is a non‑RGD peptide that binds α5β1 and αvβ3 with Kd values of 1.0 µM and 0.6 µM, respectively . In contrast, the cyclic RGD‑based Cilengitide binds α5β1 with an IC50 of 13.2 nM and αvβ3 with an IC50 of 0.58 nM [1]. This represents a 13‑fold lower affinity for α5β1 and a 1000‑fold lower affinity for αvβ3 for ATN-161 compared to Cilengitide. The distinct binding motif and affinity gap preclude functional interchangeability and may underlie ATN‑161's unique U‑shaped dose‑response curve in vivo [2].

Integrin Binding Angiogenesis Oncology

In Vivo Anti‑Metastatic Efficacy in Colon Cancer: ATN-161 Monotherapy and Synergy with 5‑FU

In a murine CT26 colon cancer liver metastasis model, ATN-161 monotherapy (100 mg/kg IP every 3rd day) reduced tumor microvessel density significantly (p<0.05) compared to control [1]. When combined with 5‑FU, ATN‑161 plus 5‑FU significantly increased tumor cell apoptosis and decreased tumor cell proliferation compared to either agent alone (p<0.03) [1]. Notably, the ATN‑161+5‑FU combination significantly improved overall survival compared to 5‑FU monotherapy (p<0.03, log‑rank test) [1].

Colorectal Cancer Liver Metastasis Combination Therapy

Phase I Clinical Safety and Tolerability: ATN-161 vs. Other Integrin Antagonists

In a Phase I trial in patients with advanced solid tumors, ATN-161 was administered intravenously at doses ranging from 0.1 to 16 mg/kg thrice weekly. No dose‑limiting toxicities were observed, and the peptide was well tolerated at all dose levels [1]. Pharmacokinetic analysis revealed dose‑independent clearance up to 8 mg/kg, with saturable PK observed at 16 mg/kg [1]. Approximately one‑third of patients (33%) achieved prolonged stable disease (≥4 cycles, >112 days) [1]. In contrast, Cilengitide's Phase I studies reported dose‑limiting toxicities (DLTs) at higher doses, and its Phase III CENTRIC trial failed to meet its primary endpoint in glioblastoma [2].

Clinical Trial Safety Pharmacokinetics

Functional Inhibition of SARS‑CoV‑2 Spike‑Induced Endothelial Dysfunction: ATN-161 vs. Volociximab

In a head‑to‑head in vitro comparison, both ATN-161 (500 nM) and the anti‑α5β1 antibody Volociximab (5 µg/mL) significantly blocked the binding of SARS‑CoV‑2 spike protein to immobilized α5β1 integrin (p<0.001 vs. control) [1]. Moreover, ATN-161 (500 nM) prevented spike‑induced leukocyte adhesion to HUVEC monolayers and preserved transendothelial electrical resistance (TEER), indicating protection of endothelial barrier function [1]. Volociximab showed comparable efficacy in these assays [1].

SARS‑CoV‑2 Endothelial Permeability Integrin Inhibition

In Vivo Tumor Regression in Breast Cancer Xenograft: ATN-161 Monotherapy

In an MDA‑MB‑231 human breast cancer xenograft model, ATN-161 administered intravenously at 1 mg/kg three times weekly for 6 weeks resulted in either tumor regression or significantly slower tumor growth compared to vehicle‑treated controls [1]. Additionally, ATN-161 treatment completely blocked or markedly decreased the incidence and number of skeletal and soft tissue metastases [1].

Breast Cancer Xenograft Model Metastasis

Inhibition of Ocular Neovascularization: ATN-161 vs. Untreated Control

In a laser‑induced choroidal neovascularization (CNV) mouse model, systemic administration of ATN-161 significantly reduced CNV lesion size compared to untreated controls [1]. The effect was associated with increased apoptosis of neovascular endothelial cells and inhibition of NF‑κB and MMP‑2/9 pathways [1].

Ophthalmology Angiogenesis CNV

Recommended Research and Industrial Applications for ATN-161 (CAS 262438-43-7) Based on Quantitative Differentiation


Colorectal Cancer Metastasis Research: Evaluating α5β1‑Dependent Angiogenesis and 5‑FU Synergy

ATN-161 is uniquely suited for studies of liver metastasis in colorectal cancer, where its combination with 5‑FU has been shown to significantly reduce tumor burden (p<0.02) and improve survival (p<0.03) compared to 5‑FU alone [1]. This makes it the preferred tool for investigating integrin‑mediated chemo‑sensitization mechanisms.

Triple‑Negative Breast Cancer (TNBC) and Bone Metastasis Models

Given its demonstrated ability to induce regression of MDA‑MB‑231 primary tumors and block osteolytic skeletal metastases at a low dose (1 mg/kg) [2], ATN-161 is the compound of choice for in vivo studies of TNBC progression and metastasis to bone.

SARS‑CoV‑2 Endothelial Dysfunction and Antiviral Research

The head‑to‑head evidence showing that ATN-161 (500 nM) blocks spike‑induced endothelial activation with efficacy comparable to Volociximab (5 µg/mL) [3] positions ATN-161 as a cost‑effective, small‑molecule alternative for investigating integrin‑mediated viral pathogenesis and vascular inflammation.

Ocular Angiogenesis Studies (Wet AMD and Diabetic Retinopathy)

ATN-161 has been validated to significantly reduce choroidal neovascularization in laser‑induced CNV models [4], making it a reliable reagent for studying α5β1‑dependent pathways in ocular neovascular diseases, with a defined mechanism involving NF‑κB and MMP inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atn-161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.